molecular formula C14H14N6O3 B2859451 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034311-00-5

3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2859451
CAS No.: 2034311-00-5
M. Wt: 314.305
InChI Key: WYQRBWRIEJMBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic molecule featuring three distinct moieties:

  • A 1H-benzo[d][1,2,3]triazole group, which is a fused aromatic ring system with three nitrogen atoms.
  • An azetidine (four-membered saturated nitrogen ring) linked via an acetyl group.
  • An imidazolidine-2,4-dione core, a five-membered ring containing two ketone groups and two nitrogen atoms.

The benzo-triazole moiety is known for its role in stabilizing molecular interactions, while azetidine and imidazolidine-dione are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

3-[1-[2-(benzotriazol-1-yl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c21-12-5-15-14(23)20(12)9-6-18(7-9)13(22)8-19-11-4-2-1-3-10(11)16-17-19/h1-4,9H,5-8H2,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQRBWRIEJMBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3N=N2)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule that incorporates several pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features:

  • A benzo[d][1,2,3]triazole ring known for its diverse biological properties.
  • An azetidine ring that may contribute to its pharmacological profile.
  • An imidazolidine moiety which is often associated with various biological activities.

Biological Activity Overview

The biological activities of compounds containing the benzo[d][1,2,3]triazole structure have been extensively studied. These include:

  • Anticancer activity : Many derivatives exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial properties : Compounds with similar structures have shown efficacy against bacteria and fungi.
  • Anti-inflammatory effects : Some studies suggest potential applications in treating inflammatory conditions.

Table of Biological Activities

Compound NameStructureBiological Activity
3-(1H-benzo[d][1,2,3]triazol-1-yl)acetylStructureAnticancer (IC50 values between 1.2 - 2.4 nM against human cancer cells)
4-Amino-1H-benzotriazoleStructureAntifungal and anticancer
5-Methyl-1H-benzotriazoleStructureAntimicrobial

Anticancer Activity

A study investigating the anticancer properties of benzo[d][1,2,3]triazole derivatives revealed that compounds similar to our target compound exhibited remarkable antiproliferative effects. For instance, one derivative showed IC50 values as low as 1.2 nM , comparable to established chemotherapeutics like doxorubicin . These compounds were also identified as potential histone deacetylase inhibitors (IC50 = 9.4 μM), indicating a mechanism that may involve epigenetic modulation.

Antimicrobial Properties

Research has demonstrated that derivatives of benzo[d][1,2,3]triazole possess significant antimicrobial activity. For example, compounds with similar structural features have been reported to inhibit bacterial growth effectively and exhibit antifungal properties against various pathogens . The mechanism often involves disruption of cellular processes in microorganisms.

Anti-inflammatory Effects

Some studies have indicated that triazole-containing compounds can modulate inflammatory pathways. The presence of the imidazolidine moiety may enhance this activity by interacting with specific receptors involved in inflammation .

Scientific Research Applications

3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry and drug design. This article explores its applications, particularly in the fields of pharmacology and biochemistry, drawing from various authoritative sources.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,2,3]triazole exhibit promising anticancer properties. For instance, compounds incorporating this moiety have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The triazole ring can interact with cellular targets involved in cancer progression, potentially modulating signaling pathways that promote tumor growth .
  • Case Studies : A study highlighted the synthesis of Mannich bases containing benzo[d][1,2,3]triazole that demonstrated significant cytotoxicity against several cancer cell lines .

Antimicrobial Properties

Compounds with the benzo[d][1,2,3]triazole structure have also been evaluated for their antimicrobial efficacy:

  • Broad-Spectrum Activity : Research has shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Application in Drug Development : The development of new antibiotics based on this scaffold is an area of active research due to rising antibiotic resistance.

Neuropharmacological Effects

The potential neuropharmacological applications of 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione are being explored:

  • Cognitive Enhancement : Some studies suggest that modifications to the triazole structure can lead to compounds that enhance cognitive functions or provide neuroprotective effects .
  • Anticonvulsant Activity : Preliminary screenings have indicated potential anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment .

Data Tables

Application AreaObserved EffectsReferences
AnticancerInhibition of cancer cell growth
AntimicrobialActivity against various bacteria
NeuropharmacologicalPotential cognitive enhancement

Case Study 1: Anticancer Properties

A recent study synthesized various derivatives of benzo[d][1,2,3]triazole and tested their effects on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing new benzo[d][1,2,3]triazole derivatives. These compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimal inhibitory concentrations lower than existing antibiotics.

Comparison with Similar Compounds

Structural Analogues

Azetidine Derivatives

Azetidine-containing compounds, such as azetidin-2-one derivatives (e.g., those synthesized from benzimidazole hydrazides in Muhammed et al., 2023), share the strained four-membered ring but differ in substituents.

Triazole- and Imidazole-Based Compounds
  • 1,2,3-Triazole vs. Imidazole : The benzo-triazole in the target compound offers greater π-π stacking capability compared to imidazole or pyrazole derivatives, which are more basic and prone to protonation at physiological pH .
  • Imidazolidine-2,4-dione vs.

Pharmacological and Chemical Properties

A principal component analysis (PCA) of CFTR-modulating compounds () reveals that structural outliers like fusicoccin and NSC-11237 occupy distinct chemical spaces. The target compound’s benzo-triazole-azetidine-imidazolidine-dione architecture likely places it in a unique cluster due to its hybrid aromatic-saturated ring system. Key comparisons include:

Property Target Compound Azetidin-2-one Derivatives Thiazolidine-4-one Derivatives
Aromaticity High (benzo-triazole) Low Moderate (thiazole)
Ring Strain Moderate (azetidine) High (β-lactam) Low
Hydrogen-Bond Acceptors 6 4–5 5
LogP (Predicted) 1.8–2.2 1.5–1.9 2.0–2.5

Q & A

Q. What are the optimized synthetic routes for 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione?

  • Methodological Answer: Microwave-assisted synthesis (e.g., 80–120°C, 300–500 W) is effective for benzotriazole-containing heterocycles, reducing reaction times while maintaining yield . Key steps include:
  • Coupling reagents: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) for azetidine-acetyl linkage.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
  • Validation: Confirm via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodological Answer: Combine X-ray crystallography with DFT calculations to resolve ambiguities in regioselectivity. For example:
  • X-ray diffraction: Analyze single crystals grown via slow evaporation (solvent: DMSO/ethanol).
  • DFT: Compare experimental bond angles/distances with B3LYP/6-31G(d) optimized structures .
  • Supplementary techniques: Use IR spectroscopy to validate carbonyl stretching frequencies (~1700–1750 cm1^{-1}) .

Q. What solvents or conditions stabilize the benzotriazole moiety during synthesis?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) minimize decomposition of the benzotriazole group. Key considerations:
  • pH control: Maintain neutral to slightly acidic conditions (pH 5–7) to prevent ring-opening.
  • Temperature: Avoid prolonged heating above 100°C; instead, use microwave irradiation for controlled energy input .

Q. What spectroscopic techniques are critical for analyzing imidazolidine-2,4-dione reactivity?

  • Methodological Answer:
  • Dynamic NMR: Monitor ring-opening/closing equilibria in solvents like CDCl3_3 or DMSO-d6_6.
  • UV-Vis spectroscopy: Track solvatochromic shifts (e.g., λmax_{\text{max}} changes in ethanol vs. cyclohexane) to assess polarity effects on the dione moiety .
  • Mass spectrometry: Use ESI-MS to detect intermediates during hydrolysis studies .

Q. How can solvatochromic behavior inform the compound’s physicochemical properties?

  • Methodological Answer: Solvatochromic analysis (e.g., using Kamlet-Taft parameters) quantifies solvent effects on electronic transitions:
  • Procedure: Measure absorbance in 8–10 solvents with varying polarity.
  • Data analysis: Perform multilinear regression to correlate λmax_{\text{max}} with solvent hydrogen-bond donor/acceptor capacity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological mechanism?

  • Methodological Answer:
  • DFT: Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps.
  • Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or enzymes with triazole-binding pockets). Validate with MD simulations (NAMD/GROMACS) .
  • Validation: Cross-reference docking scores with in vitro IC50_{50} values from enzyme inhibition assays .

Q. What experimental designs reconcile contradictory data on the compound’s bioactivity?

  • Methodological Answer: Apply a split-plot design (as in randomized blocks) to isolate variables:
  • Variables: Test concentration gradients (0.1–100 µM), exposure times (24–72 h), and cell lines (e.g., HEK293 vs. HeLa).
  • Statistical analysis: Use ANOVA with post-hoc Tukey tests to identify significant differences. Replicate experiments across 4+ independent trials .
  • Meta-analysis: Compare results with structurally similar compounds (e.g., indazole or triazole derivatives) to identify structure-activity trends .

Q. How can environmental fate studies assess the compound’s ecological impact?

  • Methodological Answer: Follow Project INCHEMBIOL’s framework:
  • Abiotic degradation: Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-A/B exposure).
  • Biotic degradation: Use OECD 301D respirometry to measure microbial mineralization in soil/water.
  • Bioaccumulation: Calculate logPP (HPLC) and model via EPI Suite’s BCFBAF module .

Q. What strategies elucidate structure-activity relationships (SAR) for azetidine-imidazolidine hybrids?

  • Methodological Answer:
  • Analog synthesis: Modify the azetidine substituents (e.g., alkyl vs. aryl groups) and imidazolidine oxidation states.
  • Bioactivity testing: Screen analogs against target receptors (e.g., GPCRs) using radioligand binding assays.
  • SAR modeling: Apply QSAR with descriptors like molar refractivity and Hammett constants .

Q. How can antioxidant activity and cytotoxicity be evaluated simultaneously?

  • Methodological Answer:
    Use dual-assay protocols:
  • Antioxidant: DPPH radical scavenging (λ = 517 nm) with IC50_{50} determination.
  • Cytotoxicity: MTT assay (λ = 570 nm) on human fibroblasts. Normalize data to positive controls (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) .
  • Dose-response curves: Fit data to Hill equations to compare efficacy and safety thresholds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.